molecular formula C8H9ClN2O2 B2581419 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide CAS No. 2222512-06-1

2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide

Cat. No.: B2581419
CAS No.: 2222512-06-1
M. Wt: 200.62
InChI Key: BTRMDGSHAQVPNX-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide is a chemical reagent of interest in medicinal chemistry and drug discovery research. The compound features a chloroacetamide group, a known electrophilic warhead in covalent inhibitor design . This functional group can act as a Michael acceptor, enabling the molecule to form irreversible covalent bonds with nucleophilic cysteine residues in enzyme active sites, a mechanism exploited in the development of targeted inhibitors for various enzymes . The scaffold also contains a 2-oxo-1H-pyridine moiety, a heterocycle frequently found in molecules with diverse biological activities. Researchers may find this compound useful as a synthetic intermediate or as a candidate for screening in projects aimed at developing covalent enzyme inhibitors, particularly against targets with a critical, accessible cysteine residue. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-2-6(8(13)10-4-5)11-7(12)3-9/h2,4H,3H2,1H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRMDGSHAQVPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide typically involves the chlorination of a precursor compound followed by the introduction of the acetamide group. One common method involves the reaction of 5-methyl-2-oxo-1H-pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide may involve large-scale chlorination and amide formation reactions. The process typically requires the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that derivatives of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis .

Cancer Research
There is ongoing research into the compound's efficacy against cancer cells. Preliminary studies have shown that it may induce apoptosis in certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

Agricultural Applications

Herbicide Development
2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide serves as an intermediate in the synthesis of herbicides. Compounds derived from it have shown effectiveness in controlling broadleaf weeds without harming crops like soybeans and cotton . This application is particularly relevant in the development of selective herbicides that target specific weed species.

Pesticides
In addition to herbicides, this compound may also find applications in developing pesticides. Its structural properties suggest potential effectiveness against various pests, contributing to integrated pest management strategies .

Materials Science Applications

Polymer Chemistry
The compound can be utilized in polymer synthesis. Its reactive functional groups allow for incorporation into polymer chains, potentially enhancing the properties of materials used in coatings, adhesives, and other industrial applications .

Nanotechnology
Recent advancements suggest that derivatives of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide could be used to create nanomaterials with specific functionalities. Research is exploring its role in synthesizing nanoparticles that exhibit unique optical and electronic properties, which could be useful in various high-tech applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Inhibition of bacterial growth; potential for new antibiotics
Anti-inflammatory Reduction of pro-inflammatory cytokines; potential treatment for arthritis
Herbicide Development Effective against broadleaf weeds; safe for crops like soybeans
Nanotechnology Synthesis of nanoparticles with unique properties

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamide Derivatives

Structural Analogues and Substituent Variations

The following table compares 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide with five related compounds, emphasizing substituent differences, synthesis routes, and biological activities:

Compound Name Substituent Features Molecular Formula Synthesis Method Key Applications/Biological Activity Reference
2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide 5-methyl-2-oxo-1H-pyridin-3-yl group C₈H₈ClN₂O₂ Commercial synthesis (details unspecified) Coordination chemistry, drug intermediates
2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide Coumarin-thiazole hybrid C₁₄H₉ClN₂O₃S Chloroacetylation of thiazole with chloroacetyl chloride, triethylamine, reflux α-Glucosidase inhibition (antidiabetic)
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide Phenyl-1,3,4-oxadiazole core C₁₀H₇ClN₂O₂ Reflux of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride Not reported (potential agrochemical use)
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide Bis-chlorinated benzyl-pyrazole substituent C₁₂H₁₁Cl₂N₃O Unspecified (commercially available) Not reported (likely synthetic intermediate)
2-Chloro-N-(5-fluoropyridin-2-yl)acetamide Fluoropyridine substituent C₇H₆ClFN₂O Commercial synthesis (supplier data) Pharmaceutical intermediates
2-Chloro-N-(2,2,2-trichloro-1-arylethyl)acetamide Trichloroethyl-aryl group C₁₀H₈Cl₄NO₂ C-amidoalkylation of aromatics with chloroacetamide precursor Material science (polymer precursors)

Biological Activity

2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound is characterized by its chloroacetamide group and a pyridine derivative, contributing to its unique biological properties. The molecular formula is C9H10ClN2OC_9H_{10}ClN_2O.

The biological activity of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on G-protein-coupled receptors (GPCRs), which are critical in various physiological processes and are common drug targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity

Cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. The half-maximal cytotoxic concentration (CC50) was determined.

Cell LineCC50 (µM)
HeLa25
MCF730

The compound exhibited acceptable cytotoxicity levels, suggesting it may be a viable candidate for further development.

Study on Antiviral Activity

A study published in MDPI explored the antiviral potential of various heterocycles, including derivatives related to 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide. The findings indicated that certain structural modifications enhanced antiviral efficacy against HIV with EC50 values reaching as low as 3.98 µM, demonstrating the importance of molecular structure in biological activity .

Mechanistic Studies

Research conducted on enzyme inhibition mechanisms highlighted that compounds similar to 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide can act as allosteric modulators for specific GPCRs, influencing receptor activity without directly competing with endogenous ligands . This mode of action is particularly relevant for developing drugs with fewer side effects.

Q & A

What are the common synthetic routes for preparing 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide, and how do reaction conditions influence yield?

Basic Question
A typical synthesis involves condensation reactions between chloroacetyl chloride and aminopyridine derivatives under reflux conditions. For example, a related chloroacetamide compound (2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide) was synthesized by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours, followed by recrystallization . Adjusting the molar ratio of reactants, solvent choice (e.g., triethylamine as a base), and reaction time can optimize yield. Lower yields may result from incomplete substitution or side reactions, which can be monitored via TLC .

Which spectroscopic techniques are most effective for characterizing 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide, and what key spectral markers should researchers prioritize?

Basic Question
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical. IR spectra typically show strong C=O stretching (~1640–1650 cm⁻¹) and NH absorption (~3050–3489 cm⁻¹) . In 1^1H NMR, the acetamide’s -CH2_2 group resonates at δ ~4.1 ppm, while the pyridine ring protons and NH signals appear in aromatic (δ ~7.0–7.6 ppm) and downfield regions (δ ~7.2 ppm for NH), respectively . 13^{13}C NMR should confirm the carbonyl carbon (C=O) at ~165–170 ppm and pyridine carbons between 110–150 ppm.

How can computational methods improve the design and optimization of reactions involving 2-Chloro-N-(5-methyl-2-oxo-1H-pyridin-3-yl)acetamide?

Advanced Question
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) can predict transition states, intermediates, and energetics. For instance, ICReDD’s approach combines computational modeling with experimental data to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . This is particularly useful for identifying side reactions, such as the formation of bis-thiophene derivatives observed during chloroacetamide synthesis .

How should researchers resolve contradictions in spectral data during structural elucidation?

Advanced Question
Conflicting spectral data (e.g., unexpected NH signals or missing carbonyl peaks) may arise from tautomerism or impurities. For example, in chloroacetamide derivatives, keto-enol tautomerism can shift C=O IR peaks. Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular weight and 2D NMR (e.g., HSQC, HMBC) to assign connectivity. In one study, unexpected NMR signals for a trichloroethane byproduct were resolved by isolating the compound and re-analyzing its structure .

What strategies are effective for optimizing regioselectivity in substitution reactions involving the pyridine ring?

Advanced Question
Regioselectivity in pyridine derivatives can be controlled by electronic and steric factors. For example, substituents at the 5-methyl-2-oxo position may direct electrophilic attacks to the 3-position due to electron-withdrawing effects. Using protecting groups (e.g., Boc for NH) or Lewis acid catalysts (e.g., ZnCl2_2) can enhance selectivity. Computational modeling of charge distribution on the pyridine ring can further guide reagent selection .

What are the key considerations for scaling up laboratory-scale syntheses of this compound while maintaining purity?

Advanced Question
Scale-up requires addressing exothermic reactions and purification challenges. For instance, substituting batch reactors with flow chemistry setups can improve heat dissipation during chloroacetyl chloride addition . Recrystallization solvents (e.g., pet-ether or ethanol-water mixtures) must be optimized to avoid oiling out, as seen in similar acetamide syntheses . Purity can be monitored via HPLC with UV detection at 254 nm, targeting >98% area under the curve.

How do structural modifications (e.g., substituents on the pyridine ring) impact the compound’s reactivity and biological activity?

Advanced Question
Electron-donating groups (e.g., methyl at the 5-position) increase pyridine ring electron density, potentially enhancing nucleophilic substitution. Conversely, electron-withdrawing groups (e.g., chloro) may stabilize intermediates in condensation reactions. Biological activity, such as enzyme inhibition, can be probed via docking studies targeting proteins with conserved acetamide-binding pockets (e.g., kinases or proteases) .

What analytical pitfalls are common in quantifying this compound in complex matrices (e.g., biological samples)?

Advanced Question
Matrix interference (e.g., proteins or salts) can suppress LC-MS signals. Use stable isotope-labeled internal standards (e.g., 13^{13}C-acetamide) for accurate quantification. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates. For UV detection, ensure the mobile phase (e.g., acetonitrile-phosphate buffer) does not overlap with the compound’s λmax (~270–290 nm) .

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